Gliclazide - 21187-98-4

Gliclazide

Catalog Number: EVT-269111
CAS Number: 21187-98-4
Molecular Formula: C15H21N3O3S
Molecular Weight: 323.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Gliclazide is a second-generation sulfonylurea compound widely studied for its role in scientific research, particularly in the field of diabetes. [] It is classified as a hypoglycemic agent due to its ability to lower blood glucose levels. [] Gliclazide is commonly employed in research investigating the treatment of Type 2 diabetes and its associated complications. []

Hydroxygliclazide

  • Compound Description: Hydroxygliclazide is the primary metabolite of gliclazide, formed through hydroxylation. [, ] This metabolic process has been extensively studied in rat liver microsomes, revealing the involvement of cytochrome P450 isoforms, including tolbutamide hydroxylase and CYP2D1. [, ]
  • Relevance: Hydroxygliclazide formation is a crucial metabolic pathway for gliclazide in rats, highlighting the role of specific enzymes in its biotransformation. [, ] While the pharmacological activity of hydroxygliclazide itself isn't extensively discussed in the provided papers, its presence as a major metabolite underlines its direct relevance to understanding gliclazide's pharmacokinetic profile.

Tolbutamide

  • Compound Description: Tolbutamide, a first-generation sulfonylurea drug, is primarily metabolized by tolbutamide hydroxylase. [] Studies in rat liver microsomes have demonstrated that gliclazide can competitively inhibit tolbutamide hydroxylation, and vice versa. [] This suggests that these compounds might be metabolized by the same enzyme, at least in rats. []
  • Relevance: The shared metabolic pathway involving tolbutamide hydroxylase in rats indicates a potential for drug-drug interactions between gliclazide and tolbutamide. [] This interaction could lead to altered drug metabolism and potentially impact their therapeutic effects.

Hydroxytolbutamide

  • Compound Description: Hydroxytolbutamide is the primary metabolite of tolbutamide. [] Research has revealed a correlation between the formation rates of hydroxygliclazide and hydroxytolbutamide in rat livers. []
  • Relevance: The observed correlation in the formation rates of these metabolites further supports the potential for shared metabolic pathways and interaction between gliclazide and tolbutamide. []

Diclofenac

  • Compound Description: Diclofenac, a non-steroidal anti-inflammatory drug (NSAID), acts as a fully competitive inhibitor of gliclazide hydroxylation in rat liver microsomes. []
  • Relevance: The inhibitory action of diclofenac on gliclazide hydroxylation in vitro highlights a possible drug interaction. [] This interaction could potentially lead to increased gliclazide levels in vivo, necessitating dose adjustments.

Phenytoin

  • Compound Description: Phenytoin, an anticonvulsant drug, is a fully competitive inhibitor of gliclazide hydroxylation. []
  • Relevance: The inhibitory effect of phenytoin on gliclazide metabolism in vitro indicates a potential for drug interactions, requiring careful monitoring when co-administered with gliclazide. []

Mephenytoin

  • Compound Description: Mephenytoin, an anticonvulsant, displays fully competitive inhibition of gliclazide hydroxylation in rat liver microsomes. []
  • Relevance: Similar to phenytoin, mephenytoin's inhibitory effect on gliclazide metabolism suggests a possible drug interaction. [] Co-administration may necessitate dose adjustments or close monitoring of gliclazide levels.

Glibenclamide

  • Relevance: As both are sulfonylureas, understanding their differing effects on glycemic control, lipid profiles, and hypoglycemia risk is crucial for personalized treatment approaches in type 2 diabetes. []

Glipizide

  • Compound Description: Glipizide, another second-generation sulfonylurea, acts as a fully competitive inhibitor of gliclazide hydroxylation. []
  • Relevance: Glipizide's inhibitory effect on gliclazide metabolism suggests a potential drug interaction, warranting careful consideration when these drugs are prescribed concurrently. []

Quinine

  • Compound Description: Quinine, an antimalarial drug, shows partially competitive inhibition of hydroxygliclazide formation in rat liver microsomes. []
  • Relevance: The inhibitory action of quinine on gliclazide metabolism indicates a potential drug interaction, highlighting the importance of monitoring patients receiving both drugs. []

Quinidine

  • Compound Description: Quinidine, an antiarrhythmic drug structurally similar to quinine, also demonstrates partially competitive inhibition of gliclazide hydroxylation. []
  • Relevance: Quinidine's inhibitory effect on gliclazide metabolism underscores the potential for drug interactions and emphasizes the importance of careful monitoring when these drugs are used together. []

Dextromethorphan

  • Compound Description: Dextromethorphan, a cough suppressant, is metabolized by CYP2D1. [] A correlation was found between gliclazide hydroxylation and dextromethorphan production from dextromethorphan in rats. []
  • Relevance: The observed correlation strengthens the evidence for CYP2D1 involvement in gliclazide metabolism, highlighting its role alongside tolbutamide hydroxylase in the biotransformation of gliclazide. []

Metformin

  • Compound Description: Metformin, a first-line drug for type 2 diabetes, is often used in combination with sulfonylureas like gliclazide. [] Studies have investigated the efficacy and safety of combination therapies involving gliclazide or glimepiride with metformin. []
  • Relevance: Metformin's frequent use alongside gliclazide makes it crucial to understand their combined effects on glycemic control and potential interactions. [] Research comparing different sulfonylureas in combination with metformin aids in making informed treatment decisions for individuals with type 2 diabetes. []

Linagliptin

  • Compound Description: Linagliptin, a dipeptidyl peptidase-4 inhibitor, is another medication used in type 2 diabetes treatment. [] While no direct comparison studies between gliclazide and linagliptin were found, both have demonstrated effectiveness in achieving glycemic control with low major adverse cardiovascular events and hypoglycemia risk in adults with no history of CVD. []
Source

Gliclazide was first introduced in the 1970s and is derived from the sulfonylurea class of drugs, which have been widely used for diabetes treatment. It is synthesized from p-toluenesulfonylurea and other intermediates through various chemical processes.

Classification
  • Chemical Class: Sulfonylureas
  • Pharmacological Class: Antidiabetic agent
  • ATC Code: A10BB09
Synthesis Analysis

Methods and Technical Details

Gliclazide can be synthesized through several methods, with notable advancements in green chemistry aimed at improving yield and reducing environmental impact. One method involves the reaction of p-toluenesulfonylurea with hydrazine hydrate to form an intermediate, which is then reacted with 1,2-cyclopentanephthalic anhydride. This process avoids the use of amino heterocyclic groups, thus minimizing oxidation issues associated with raw materials. The final reduction step typically employs lithium borohydride as a reducing agent, yielding gliclazide with a high purity level and yield exceeding 59% .

Another synthesis route utilizes N-amino-1,2-cyclopentane dicarboximide as a starting material, undergoing hydrogenation followed by reactions with phosgene and p-toluenesulfonamide to produce gliclazide. This method emphasizes safety and environmental protection while maintaining efficiency .

Chemical Reactions Analysis

Reactions and Technical Details

The synthesis of gliclazide involves several key reactions:

  1. Condensation Reaction: p-Toluenesulfonylurea reacts with hydrazine hydrate to form a hydrazone intermediate.
  2. Cyclization: The intermediate undergoes cyclization with 1,2-cyclopentanephthalic anhydride.
  3. Reduction: The resulting compound is reduced using lithium borohydride to yield gliclazide.
Mechanism of Action

Gliclazide primarily acts by stimulating insulin secretion from pancreatic beta cells in response to glucose levels. It binds to specific receptors on these cells, leading to increased calcium influx and subsequent insulin release. Additionally, gliclazide enhances peripheral insulin sensitivity, promoting glucose uptake by tissues such as muscle and adipose tissue. This dual mechanism helps lower blood glucose levels effectively while minimizing the risk of hypoglycemia compared to other sulfonylureas .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Melting Point: Approximately 169-172 °C
  • Solubility: Poorly soluble in water but soluble in organic solvents like dimethyl sulfoxide.

Chemical Properties

  • pKa: Approximately 5.9 (indicating its acidic nature)
  • Stability: Stable under normal conditions but sensitive to light and moisture.

These properties are crucial for formulation development in pharmaceutical applications .

Applications

Gliclazide is primarily used in the treatment of type 2 diabetes mellitus. Its applications extend beyond glycemic control; it has been studied for potential cardiovascular benefits due to its ability to improve endothelial function and reduce oxidative stress. Additionally, recent research has focused on enhancing its solubility through nanocrystallization techniques, which can improve its bioavailability when administered .

Mechanistic Pharmacology of Gliclazide

Sulfonylurea Receptor (SUR) Isoform Selectivity and Binding Dynamics

Gliclazide exhibits high-affinity binding to pancreatic β-cell sulfonylurea receptors (SUR1), with significantly lower affinity for cardiac (SUR2A) and vascular smooth muscle (SUR2B) isoforms. This selectivity arises from structural differences in the SUR subunit binding pockets. Gliclazide binds reversibly to the SUR1 transmembrane domain (TMD0) with a dissociation constant (Kd) of ~184 nM, facilitating rapid association and dissociation kinetics. This contrasts with glibenclamide, which shows prolonged SUR1 binding and cross-reactivity with SUR2 isoforms [2] [10].

The molecular basis for this selectivity was demonstrated through whole-cell patch-clamp studies, where gliclazide blocked pancreatic β-cell KATP channels (Kir6.2/SUR1) at nanomolar concentrations (IC₅₀ = 184 ± 30 nM), while requiring micromolar concentrations for cardiac (IC₅₀ = 19.5 ± 5.4 μM) and smooth muscle channels (IC₅₀ = 37.9 ± 1.0 μM) [2]. This SUR1 specificity minimizes cardiovascular KATP channel interference, preserving ischemic preconditioning mechanisms in cardiac tissue [10].

Table 1: Sulfonylurea Selectivity Profiles for KATP Channel Isoforms

CompoundPancreatic β-cell (SUR1) IC₅₀Cardiac (SUR2A) IC₅₀Vascular Smooth Muscle (SUR2B) IC₅₀
Gliclazide184 ± 30 nM19.5 ± 5.4 μM37.9 ± 1.0 μM
Glibenclamide4.8 ± 0.3 nM48 ± 9 nM126 ± 28 nM
Tolbutamide3.2 ± 0.5 μM>100 μM>100 μM

Data compiled from electrophysiological studies of native KATP channels [2] [10]

Modulation of ATP-Sensitive Potassium Channels in Pancreatic β-Cells

Gliclazide suppresses KATP channel activity by binding SUR1, which allosterically enhances ATP inhibition of Kir6.2 pore subunits. This dual action occurs through:

  • Nucleotide-Dependent Gating: Gliclazide stabilizes the nucleotide-bound conformation of SUR1, augmenting ATP-induced channel closure while simultaneously inhibiting MgADP-mediated channel activation [7].
  • Metabolic Coupling: During hyperglycemia, increased intracellular ATP/ADP ratios potentiate gliclazide-induced channel closure, creating a glucose-dependent insulinotropic effect [1] [7].

KATP channel inhibition depolarizes β-cell membranes (from -70 mV to -50 mV), triggering voltage-gated Ca²⁺ influx and insulin granule exocytosis. Single-channel recordings demonstrate that gliclazide reduces mean open probability of β-cell KATP channels by >66% in inside-out patches at therapeutic concentrations (1 μM) [2]. Unlike first-generation sulfonylureas, gliclazide's channel blockade reverses rapidly upon discontinuation, reducing hypoglycemia risk [5].

Table 2: KATP Channel Subunit Composition and Pharmacological Responses

TissuePore SubunitRegulatory SubunitGliclazide SensitivityPrimary Regulatory Mechanism
Pancreatic β-cellsKir6.2SUR1High (nM range)Metabolic inhibition (ATP/ADP)
Cardiac myocytesKir6.2SUR2ALow (μM range)Metabolic stress response
Vascular smooth muscleKir6.1SUR2BLow (μM range)Vasodilator-mediated opening

Structural basis for tissue-specific drug effects [1] [7]

Biphasic Insulin Secretion: Restoration of First-Phase Release Dynamics

Gliclazide uniquely restores the physiological biphasic insulin secretion pattern in type 2 diabetes mellitus (T2DM), particularly the defective first-phase release (occurring within 10 minutes postprandially). This rapid insulin pulse is mediated through:

  • Granule Pool Mobilization: Gliclazide preferentially recruits readily releasable insulin granules docked near calcium channels, facilitating rapid exocytosis [5].
  • Improved β-Cell Glucose Sensing: By amplifying glucose-induced KATP closure, gliclazide enhances glucose responsiveness rather than inducing constant insulin secretion [8].

Clinical hyperglycemic clamp studies demonstrate that gliclazide-treated T2DM patients exhibit 2-fold greater first-phase insulin secretion compared to glibenclamide-treated subjects. The European GUIDE trial confirmed this mechanistic advantage, showing 50% fewer hypoglycemic events with gliclazide despite equivalent HbA1c reduction, attributed to physiological insulin dynamics [6]. In Goto-Kakizaki (GK) diabetic rats – a non-obese T2DM model – chronic gliclazide treatment doubled glucose-stimulated insulin secretion during intravenous glucose tolerance tests by restoring early-phase release [3].

Post-Receptor Effects on Hepatic Glucose Production and Peripheral Utilization

Beyond insulin secretion, gliclazide exerts insulin-sensitizing effects via:

Hepatic Glucose Metabolism

  • Suppresses gluconeogenesis by 30-40% in hepatocyte cultures through downregulation of phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase) [5]
  • Enhances glucokinase activity and hepatic glycogen synthesis, reducing fasting hyperglycemia [8]

Peripheral Glucose Utilization

  • Upregulates skeletal muscle glycogen synthase activity by 25%, increasing non-oxidative glucose disposal [5]
  • Augments insulin-mediated glucose uptake in adipocytes via GLUT4 translocation, independent of PPARγ activation [8]

Mathematical modeling of insulin/glucose kinetics reveals that gliclazide's primary action remains β-cell-mediated insulin secretion, with peripheral effects being secondary to improved insulin dynamics. However, euglycemic clamp studies confirm a 15-20% enhancement in insulin sensitivity after chronic treatment, potentially through reduced glucotoxicity [8].

Intracellular Calcium Flux Regulation in β-Cell Insulin Exocytosis

Gliclazide modulates calcium dynamics through two convergent mechanisms:

  • Voltage-Gated Ca²⁺ Influx: KATP closure-induced depolarization opens L-type Ca²⁺ channels, triggering transient [Ca²⁺]ᵢ spikes (200-500 nM) that initiate insulin vesicle fusion [1].
  • Endoplasmic Reticulum (ER) Calcium Handling: Gliclazide reduces ER stress and stabilizes calcium stores, preserving β-cell function under glucotoxic conditions. This decreases aberrant calcium leakage that impairs proinsulin processing [9].

Notably, gliclazide prevents oxidative stress-induced calcium overload (e.g., from H₂O₂ exposure) in human endothelial cells, reducing [Ca²⁺]ᵢ by 40% and maintaining mitochondrial calcium homeostasis. This cytoprotective effect involves suppression of reactive oxygen species (ROS)-activated calcium permeable channels [9]. In β-cells, such calcium stabilization preserves pulsatile insulin secretion patterns disrupted in T2DM [5].

Table 3: Key Experimental Models Demonstrating Gliclazide's Mechanisms

Experimental ModelKey FindingReference
Mouse isolated β-cellsIC₅₀ = 184 nM for KATP blockade; No effect on cardiac/smooth muscle KATP [2]
Goto-Kakizaki diabetic rats2-fold increase in glucose-stimulated insulin secretion after 4-week treatment [3]
Human endothelial cells (HUVEC)40% reduction in H₂O₂-induced [Ca²⁺]ᵢ elevation; preserved ΔΨm [9]
Hepatocyte cultures30-40% suppression of gluconeogenic enzymes (PEPCK/G6Pase) [5]
SUR1/SUR2A transfected oocytes>100-fold selectivity for SUR1 vs. SUR2A channels [10]

Properties

CAS Number

21187-98-4

Product Name

Gliclazide

IUPAC Name

1-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-3-(4-methylphenyl)sulfonylurea

Molecular Formula

C15H21N3O3S

Molecular Weight

323.4 g/mol

InChI

InChI=1S/C15H21N3O3S/c1-11-5-7-14(8-6-11)22(20,21)17-15(19)16-18-9-12-3-2-4-13(12)10-18/h5-8,12-13H,2-4,9-10H2,1H3,(H2,16,17,19)

InChI Key

BOVGTQGAOIONJV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NN2CC3CCCC3C2

Solubility

42.6 [ug/mL] (The mean of the results at pH 7.4)
1.90e-01 g/L

Synonyms

Diabrezide
Diaglyk
Diaikron
Diamicron
Gen Gliclazide
Gen-Gliclazide
Gliclazide
Gliklazid
Glyade
Glyclazide
Novo Gliclazide
Novo-Gliclazide
S 1702
S 852
S-1702
S-852
S1702
S852

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NN2CC3CCCC3C2

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NN2C[C@H]3CCC[C@H]3C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.